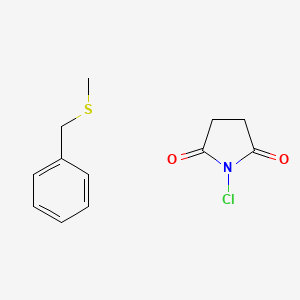
(3R)-3-Phenylbutane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Phenylbutane-1,3-diol is an organic compound with the molecular formula C10H14O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a phenyl group attached to the third carbon of a butane chain, which also contains two hydroxyl groups at the first and third positions. The (3R) designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Phenylbutane-1,3-diol can be achieved through several methods. One common approach involves the reduction of 3-phenyl-3-hydroxybutan-2-one using a chiral catalyst. This method ensures the production of the desired enantiomer. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst like a rhodium complex.
Another synthetic route involves the asymmetric dihydroxylation of 3-phenyl-1-butene. This reaction uses osmium tetroxide (OsO4) as the oxidizing agent and a chiral ligand to induce the desired stereochemistry. The reaction conditions usually include a co-oxidant like N-methylmorpholine N-oxide (NMO) and a solvent such as tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors like cost, availability of reagents, and desired purity. Catalytic hydrogenation and asymmetric dihydroxylation are commonly used due to their efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Phenylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products
Oxidation: 3-Phenylbutane-1,3-dione or 3-Phenylbutanoic acid.
Reduction: 3-Phenylbutane.
Substitution: 3-Phenyl-1-chlorobutane or 3-Phenyl-1-bromobutane.
Scientific Research Applications
(3R)-3-Phenylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Phenylbutane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Phenylbutane-1,3-diol: The enantiomer of (3R)-3-Phenylbutane-1,3-diol with opposite stereochemistry.
3-Phenylbutane-1,2-diol: A diol with hydroxyl groups at the first and second positions.
3-Phenylbutane-1,4-diol: A diol with hydroxyl groups at the first and fourth positions.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other positional isomers. The presence of hydroxyl groups at the first and third positions allows for distinct chemical reactivity and interactions with molecular targets.
Properties
CAS No. |
68330-54-1 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(3R)-3-phenylbutane-1,3-diol |
InChI |
InChI=1S/C10H14O2/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3/t10-/m1/s1 |
InChI Key |
BQNJVHGCZBNKBG-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@](CCO)(C1=CC=CC=C1)O |
Canonical SMILES |
CC(CCO)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
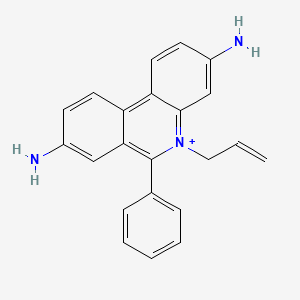
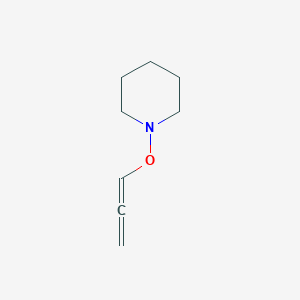
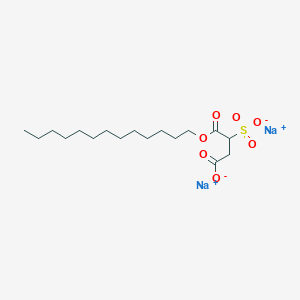
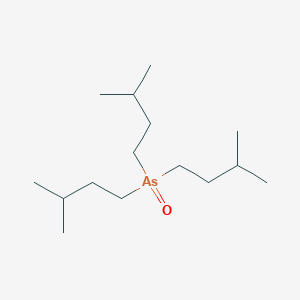

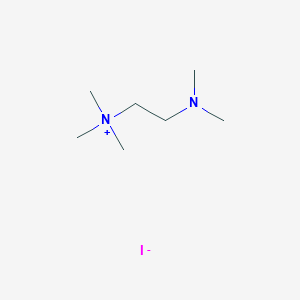
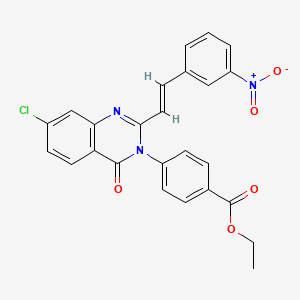
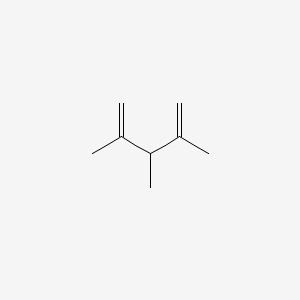
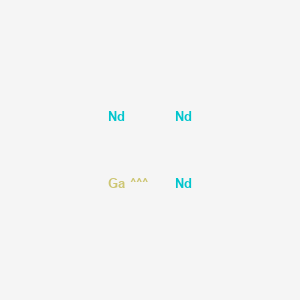
![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)
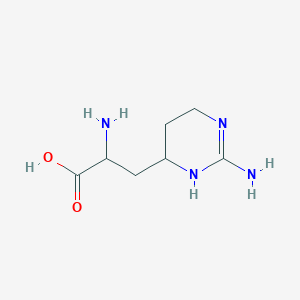
![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
